molecular formula C7H12N2 B11923126 2-(Aminomethyl)-3,5-dimethylpyrrole

2-(Aminomethyl)-3,5-dimethylpyrrole

Cat. No.: B11923126
M. Wt: 124.18 g/mol
InChI Key: CWQJNWJOEZNYET-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,5-dimethylpyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an aminomethyl group at the second position and two methyl groups at the third and fifth positions of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making this compound an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,5-dimethylpyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with formaldehyde and ammonia under acidic conditions. This reaction leads to the formation of the aminomethyl group at the second position of the pyrrole ring. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,5-dimethylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

2-(Aminomethyl)-3,5-dimethylpyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyrrole: Lacks the methyl groups at positions 3 and 5, resulting in different chemical and biological properties.

    3,5-Dimethylpyrrole: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-3-methylpyrrole: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness

2-(Aminomethyl)-3,5-dimethylpyrrole is unique due to the presence of both the aminomethyl group and two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(3,5-dimethyl-1H-pyrrol-2-yl)methanamine

InChI

InChI=1S/C7H12N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,4,8H2,1-2H3

InChI Key

CWQJNWJOEZNYET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)CN)C

Origin of Product

United States

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